(S)-3-氨基喹啉二盐酸盐

描述

(S)-3-Aminoquinuclidine dihydrochloride is a compound that plays a significant role as a fragment in the synthesis of various 5-HT (serotonin) receptor ligands. The importance of this compound lies in its application in the development of pharmaceuticals that target serotonin receptors, which are implicated in numerous physiological processes and pathological conditions .

Synthesis Analysis

The synthesis of (S)-3-aminoquinuclidine involves a carbonation-based sequence starting with isonicotinic 14 C-acid. This precursor is transformed into α-bromoacetyl-[14 C] isonipecotic acid through the formation of a diazoketone intermediate. Subsequent intramolecular cyclization yields 3-quinuclidone-[3-14 C], a key intermediate. The final steps involve the conversion of this intermediate into a mixture of phenethylamine diastereomers, followed by carrier-free crystallization and hydrogenolysis to achieve the (S)-3-aminoquinuclidine enantiomer with greater than 99% optical purity .

Molecular Structure Analysis

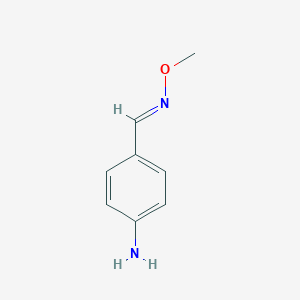

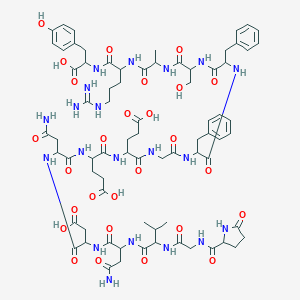

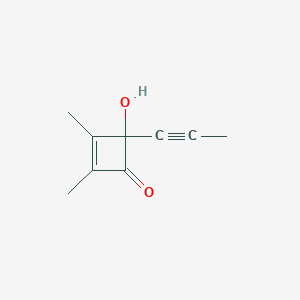

The molecular structure of (S)-3-aminoquinuclidine is characterized by the presence of a quinuclidine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring. The amino group at the 3-position is crucial for its biological activity, as it is involved in the interaction with serotonin receptors. The synthesis process ensures that the (S)-enantiomer is obtained, which is important for the specificity of biological interactions .

Chemical Reactions Analysis

(S)-3-Aminoquinuclidine dihydrochloride can undergo various chemical reactions due to its functional groups. For instance, it can be used to synthesize pyrimido[5,4-b]quinuclidine derivatives through reactions with formamide, methyl isocyanate, and phenyl isothiocyanate. Additionally, the reaction of 2-ethoxycarbonyl-3-acetamido-2,3-dehydroquinuclidine with hydrazine hydrate leads to the formation of 7-hydroxypyrazolo[4,3-b]quinuclidine, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-aminoquinuclidine dihydrochloride are not detailed in the provided papers, it can be inferred that the compound's hydrochloride salt form would exhibit properties typical of hydrochloride salts, such as increased water solubility compared to the free base. The presence of the amino group would also suggest basic properties, allowing it to form salts with acids. The high optical purity mentioned indicates that the compound has been synthesized with a high degree of stereochemical control, which is critical for its intended use in pharmaceutical applications .

科学研究应用

钼酸盐中的定向合成

一项研究调查了MoO3/3-氨基喹啉/ H2O系统中的反应产物组成和对称性。它涉及使用(S)-(-)-3-氨基喹啉二盐酸盐合成非中心对称的钼酸盐。这项研究突出了(S)-3-氨基喹啉二盐酸盐在创造具有特定晶体结构和性质的化合物中的应用,例如二次谐波产生活性 (Veltman et al., 2006)。

合成血清素受体配体

3-氨基喹啉是许多血清素受体配体中的重要组成部分。一项研究描述了(R)和(S) 3-氨基喹啉-[3-14C]对映体的合成,展示了该化合物在开发靶向血清素受体的化合物中的重要性 (Parnes & Shelton, 1996)。

八氢吡咯并[2,3-c]吡啶衍生物的合成

对对映纯3-氨基喹啉的意外重排导致了八氢吡咯并[2,3-c]吡啶衍生物的形成。这项研究提供了一种生产立体化定义异构体的方法,这在各种化学和制药应用中可能非常有价值 (Goljer et al., 2009)。

硫脲有机催化剂的开发

基于(S)-3-氨基喹啉二盐酸盐合成了对映纯硫脲有机催化剂,并在各种反应中进行了测试。这说明了该化合物在催化化学反应中的作用,尽管产率中等,对映选择性低 (Rolava & Turks, 2015)。

抗胆碱酯酶药物的合成

抗胆碱酯酶药物氨基斯的开发涉及了3-氨基喹啉的使用。这种药物已通过初步临床测试,展示了该化合物在创造新药物化合物中的应用 (Prozorovskii et al., 2004)。

安全和危害

The safety and hazards associated with “(S)-3-Aminoquinuclidine dihydrochloride” are not directly mentioned in the search results. However, general safety measures for handling dihydrochloride compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition4.

未来方向

The future directions for “(S)-3-Aminoquinuclidine dihydrochloride” are not explicitly mentioned in the search results. However, there is ongoing research into the use of similar compounds for various applications. For instance, betahistine is undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD)11. Additionally, the development of controlled drug delivery systems is a promising area of research for enhancing the therapeutic efficacy of pharmaceutical compounds12.

Please note that this information is based on the available search results and may not fully cover “(S)-3-Aminoquinuclidine dihydrochloride”. For a comprehensive understanding, further research and consultation with experts in the field may be necessary.

属性

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500339 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminoquinuclidine dihydrochloride | |

CAS RN |

119904-90-4 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)